The compound (1S,2S,4S,5R)-2-((R)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium chloride is a complex organic molecule notable for its potential applications in medicinal chemistry. It is classified as a quinuclidine derivative, which is a bicyclic structure containing a nitrogen atom that has been extensively studied for its biological activities.
This compound can be identified by its CAS number 69257-04-1 and has been cataloged in various chemical databases, including PubChem (CID 10938717) and others. It falls under the category of alkaloids, specifically quinuclidine alkaloids, which are known for their diverse pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 421.00 g/mol .
The synthesis of this compound involves several steps typical of organic synthesis methodologies. Key techniques include:
The molecular structure of (1S,2S,4S,5R)-2-((R)-Hydroxy(quinolin-4-yl)methyl)-1-(4-(trifluoromethyl)benzyl)-5-vinylquinuclidin-1-ium chloride can be represented using various structural notations:
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-]
1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1
This structure reveals a complex arrangement with multiple rings and functional groups that contribute to its reactivity and biological activity .
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for this compound is primarily linked to its interaction with biological targets such as receptors or enzymes. It may function as an agonist or antagonist depending on the target site:
Research indicates that such compounds can influence neurotransmitter systems, potentially leading to therapeutic effects in neurological disorders .
The physical properties include:
Chemical properties include:
This compound has potential applications in several scientific fields:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0